molecular formula C6H4ClO2S- B8685509 4-Chlorobenzenesulfinate

4-Chlorobenzenesulfinate

Cat. No.: B8685509
M. Wt: 175.61 g/mol
InChI Key: AOQYAMDZQAEDLO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The 4-Chlorobenzenesulfinate is a sulfur-centered radical characterized by the presence of a 4-chlorophenyl group attached to a sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Chlorobenzenesulfinate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with radical initiators under controlled conditions. One common method includes the use of photoredox catalysis, where light is used to generate the radical species from the sulfonyl chloride precursor .

Industrial Production Methods: Industrial production of this compound may involve large-scale photoredox reactions using specialized reactors that ensure consistent light exposure and efficient radical generation. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: The 4-Chlorobenzenesulfinate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The 4-Chlorobenzenesulfinate exerts its effects through radical-mediated mechanisms. It can interact with various molecular targets, including:

Comparison with Similar Compounds

Properties

IUPAC Name

4-chlorobenzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQYAMDZQAEDLO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClO2S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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